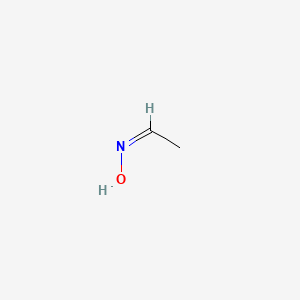
(Z)-acetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldoxime, also known as acetaldehyde oxime or ethanal oxime, is a chemical compound with the formula C₂H₅NO. It is one of the simplest oxime-containing compounds and is widely used in chemical synthesis. Acetaldoxime typically appears as a colorless liquid or a white solid and can form two different needle-like crystal structures. It is known for its pungent odor and high flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldoxime can be synthesized by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base. The use of calcium oxide (CaO) as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions has also been reported to give quantitative yields .
Industrial Production Methods: A green synthesis method involves the ammoximation of acetaldehyde using titanium silicalite-1 (TS-1) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidant. This method offers high selectivity and conversion rates, making it suitable for industrial production .
Types of Reactions:
Rearrangement: Heating acetaldoxime in xylene in the presence of nickel (II) acetate or silica gel as a catalyst causes isomerization into acetamide.
Common Reagents and Conditions:
n-Butyllithium: Used for deprotonation in alkylation reactions.
Nickel (II) acetate or silica gel: Catalysts for rearrangement to acetamide.
N-chlorosuccinimide or chlorine gas: Reagents for chlorination reactions.
Major Products:
α-Alkylated (Z)-oximes: From alkylation reactions.
Acetamide: From rearrangement reactions.
Acetonitrile N-oxide: From chlorination reactions.
Scientific Research Applications
Acetaldoxime has a wide variety of applications in scientific research:
Mechanism of Action
The mechanism of action of acetaldoxime involves its conversion to hydroxylamine (NH₂OH) through oxidation by TS-1/H₂O₂. The hydroxylamine then reacts with acetaldehyde to form acetaldoxime. This process is crucial in the ammoximation reaction, where acetaldoxime serves as an intermediate . The reaction follows the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) mechanisms, where NH₃ is first oxidized to NH₂OH, which then reacts with acetaldehyde .
Comparison with Similar Compounds
Methanal oxime (Formaldoxime): Similar in structure but derived from formaldehyde.
Butanal oxime: Derived from butanal and used in similar chemical synthesis processes.
Benzaldoxime: Derived from benzaldehyde and used in the synthesis of various organic compounds.
Uniqueness of Acetaldoxime: Acetaldoxime is unique due to its simple structure and versatility in chemical reactions. It serves as a key intermediate in the synthesis of various compounds and has applications across multiple fields, including chemistry, biology, medicine, and industry .
Properties
CAS No. |
5775-72-4 |
|---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
(NZ)-N-ethylidenehydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2- |
InChI Key |
FZENGILVLUJGJX-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=N\O |
Canonical SMILES |
CC=NO |
boiling_point |
115 °C |
Color/Form |
Needles Two crystalline modifications, alpha-form and beta-form |
density |
0.9656 at 20 °C/4 °C |
flash_point |
Flash point < 22 °C |
melting_point |
45 °C Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form |
physical_description |
Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C. Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID] |
solubility |
Very soluble in water Very soluble in alcohol, ether Miscible with ethanol, ethe |
vapor_pressure |
7.71 [mmHg] 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


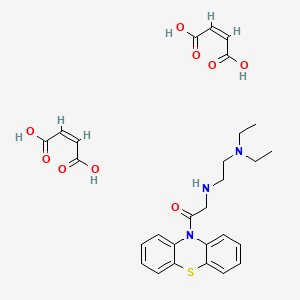
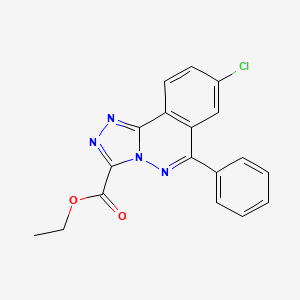
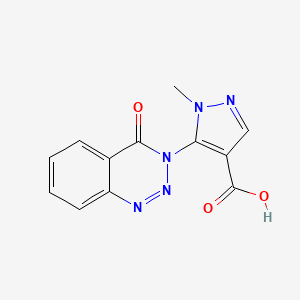
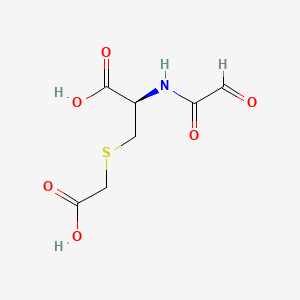

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12728015.png)
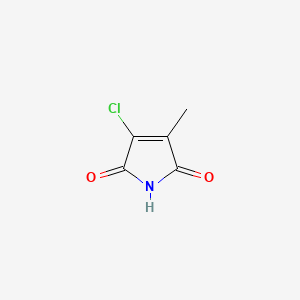
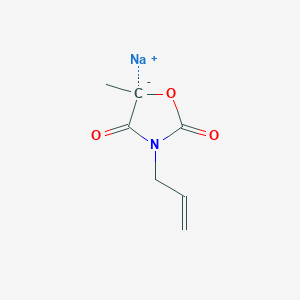
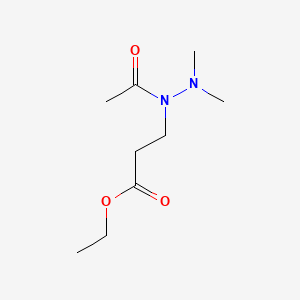

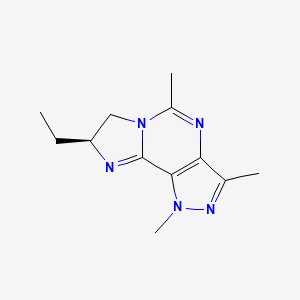
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)


